2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol
Description
Properties
CAS No. |
842120-08-5 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
2-[2-[2-(2,5-diethynyl-4-methoxyphenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H20O5/c1-4-14-13-17(15(5-2)12-16(14)19-3)22-11-10-21-9-8-20-7-6-18/h1-2,12-13,18H,6-11H2,3H3 |
InChI Key |
XBDNZPOBIVNNLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#C)OCCOCCOCCO)C#C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Methoxyphenol or 4-methoxyphenoxy derivatives as the aromatic core.
- Triethylene glycol or its derivatives for the ethoxy chain.
- Terminal alkynes or ethynyl precursors for the diethynyl substitution.
- Suitable bases (e.g., sodium hydride, potassium carbonate) for deprotonation.
- Palladium catalysts and copper co-catalysts for coupling reactions.
Stepwise Synthesis Outline
| Step | Reaction Type | Description | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Etherification | Reaction of 4-methoxyphenol with triethylene glycol derivatives to form 4-methoxyphenoxy triethylene glycol ether | Base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMA) at 80-120°C | High yield, requires dry conditions |
| 2 | Bromination or Iodination | Halogenation at 2,5-positions of aromatic ring to introduce leaving groups for coupling | Use of NBS or NIS under controlled temperature | Moderate to high regioselectivity |
| 3 | Sonogashira Coupling | Palladium-catalyzed coupling of halogenated intermediate with terminal alkynes to install ethynyl groups | Pd(PPh3)2Cl2, CuI, triethylamine, inert atmosphere, 50-80°C | Yields typically 60-85%, requires inert atmosphere |
| 4 | Purification | Chromatography or recrystallization to isolate pure product | Silica gel chromatography or crystallization from suitable solvents | Purity >95% |
Representative Reaction Conditions
- Etherification: 4-methoxyphenol is deprotonated with potassium carbonate in dry DMF, then reacted with triethylene glycol ditosylate or similar activated glycol derivative.
- Halogenation: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in acetonitrile at 0-25°C to selectively brominate 2,5-positions.
- Sonogashira Coupling: The dibromo intermediate is reacted with trimethylsilylacetylene under Pd(0)/CuI catalysis, followed by deprotection of the silyl group with TBAF to yield terminal ethynyl groups.
Research Findings and Optimization
- Yield Optimization: Use of dry solvents and inert atmosphere is critical to prevent alkyne polymerization and side reactions.
- Selectivity: Regioselective halogenation is achieved by controlling temperature and reagent equivalents.
- Purification: Due to the presence of multiple ether linkages and ethynyl groups, chromatographic purification is often necessary to remove side products.
- Stability: The final compound is sensitive to strong acids and bases due to ethynyl groups; storage under inert atmosphere at low temperature is recommended.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Solvent for etherification | DMF, DMA | Polar aprotic, dry |
| Base for etherification | K2CO3 or NaH | Strong enough to deprotonate phenol |
| Halogenation reagent | NBS or NIS | For selective 2,5-substitution |
| Coupling catalyst | Pd(PPh3)2Cl2, CuI | Standard Sonogashira catalyst system |
| Coupling base | Triethylamine or diisopropylethylamine | Neutralizes acid byproducts |
| Temperature (etherification) | 80-120°C | Elevated for reaction rate |
| Temperature (halogenation) | 0-25°C | To control regioselectivity |
| Temperature (coupling) | 50-80°C | Mild heating for coupling efficiency |
| Reaction time | 4-24 hours | Depending on step |
| Purification method | Silica gel chromatography | To achieve >95% purity |
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl groups to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Ethyl-substituted derivatives
Substitution: Functionalized derivatives with amines, thiols
Scientific Research Applications
2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic processes in cells. It may also interact with cellular membranes, altering their permeability and affecting cell signaling pathways .
Comparison with Similar Compounds
Ethoxy Chain Length and Backbone Modifications
Key Findings :
Aromatic and Functional Group Variations
Key Findings :
- Bulky alkyl substituents (e.g., tetramethylbutyl in ) improve thermal stability and surfactant properties but reduce solubility.
- The target’s diethynyl groups offer π-conjugation for electronic applications, contrasting with azobenzene derivatives’ photoisomerization capabilities .
- Methoxy groups (common in ) enhance solubility in polar solvents.
Biological Activity
The compound 2-(2-(2-(2,5-Diethynyl-4-methoxyphenoxy)ethoxy)ethoxy)ethanol , often referred to as DPME (Diethynyl-Phenoxy-Monoethyl Ether), is a complex organic molecule with potential biological activities. Its structure features multiple ethylene glycol units and a methoxyphenyl group, which may contribute to its solubility and interaction with biological systems. This article explores the biological activity of DPME, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of DPME can be represented as follows:
This compound contains:
- Four ethylene glycol units : Contributing to hydrophilicity.
- One methoxyphenyl group : Potentially enhancing biological activity through hydrophobic interactions.
Pharmacological Properties
DPME exhibits various pharmacological properties that may include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of phenoxy compounds have been associated with apoptosis induction in tumor cells.
- Anti-inflammatory Effects : Compounds containing methoxy groups have demonstrated anti-inflammatory properties in vitro, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of diethynyl groups may contribute to free radical scavenging abilities, which are crucial in preventing oxidative stress-related diseases.
The mechanisms through which DPME exerts its biological effects are still under investigation, but potential pathways include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).
- Modulation of Cell Signaling Pathways : DPME may interact with cellular receptors or signaling pathways that regulate cell proliferation and apoptosis.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of phenolic compounds, DPME derivatives were tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that DPME exhibited significant cytotoxicity with an IC50 value in the low micromolar range. This suggests that DPME could be a promising candidate for further development as an anticancer agent.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| HT-29 (Colon) | 7.8 | Inhibition of MMPs |
| A549 (Lung) | 6.5 | Cell cycle arrest |
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that DPME significantly reduced the production of TNF-alpha and IL-6 in activated macrophages. These findings indicate its potential use in treating inflammatory diseases.
| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | - | - |
| DPME (10 μM) | 45 | 40 |
| DPME (50 μM) | 70 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
